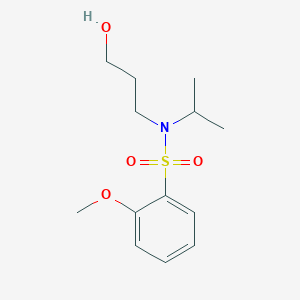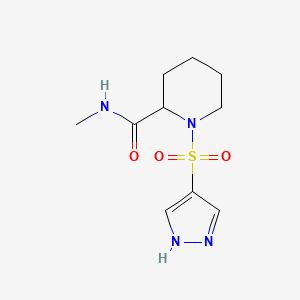![molecular formula C11H20N2O5S B7559795 4-[(4-Acetyl-1,4-diazepan-1-yl)sulfonyl]butanoic acid](/img/structure/B7559795.png)
4-[(4-Acetyl-1,4-diazepan-1-yl)sulfonyl]butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(4-Acetyl-1,4-diazepan-1-yl)sulfonyl]butanoic acid, commonly known as ADIBO, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a sulfonamide derivative that has been shown to possess a range of biochemical and physiological effects, making it a promising candidate for use in various research fields.
Mécanisme D'action
The mechanism of action of ADIBO is not fully understood, but it is believed to act as an allosteric modulator of GABA receptors. GABA is an inhibitory neurotransmitter that plays a key role in regulating neuronal activity in the brain. By modulating GABA receptors, ADIBO may be able to alter the activity of specific neurons, leading to a range of biochemical and physiological effects.
Biochemical and Physiological Effects:
ADIBO has been shown to possess a range of biochemical and physiological effects, including the ability to modulate GABA receptor activity, inhibit the growth of cancer cells, and reduce inflammation. In addition, ADIBO has been shown to have anxiolytic and sedative effects, making it a potential candidate for the treatment of anxiety disorders and insomnia.
Avantages Et Limitations Des Expériences En Laboratoire
ADIBO has several advantages as a research tool, including its ability to modulate GABA receptor activity and its potential applications in medicinal chemistry and neuroscience. However, there are also some limitations to its use in lab experiments, including its relatively complex synthesis method and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are several future directions for research on ADIBO, including its potential applications in drug discovery and the development of new treatments for neurological and psychiatric disorders. In addition, further research is needed to fully understand its mechanism of action and to develop more efficient synthesis methods. Overall, ADIBO is a promising compound with a range of potential applications in scientific research.
Méthodes De Synthèse
The synthesis of ADIBO involves a multi-step process that begins with the reaction of 1,4-diazepane with acetyl chloride to form N-acetyl-1,4-diazepane. This intermediate product is then reacted with p-toluenesulfonyl chloride to produce N-acetyl-4-(p-toluenesulfonyl)-1,4-diazepane. Finally, this compound is reacted with butyric anhydride to yield ADIBO.
Applications De Recherche Scientifique
ADIBO has been studied for its potential applications in a variety of scientific research fields, including medicinal chemistry, biochemistry, and neuroscience. In medicinal chemistry, ADIBO has been investigated as a potential drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease. In biochemistry, ADIBO has been used as a tool for studying enzyme kinetics and protein-protein interactions. In neuroscience, ADIBO has been studied for its potential role in modulating GABA receptors.
Propriétés
IUPAC Name |
4-[(4-acetyl-1,4-diazepan-1-yl)sulfonyl]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O5S/c1-10(14)12-5-3-6-13(8-7-12)19(17,18)9-2-4-11(15)16/h2-9H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVBAPOWYGYEDSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCN(CC1)S(=O)(=O)CCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-Acetyl-1,4-diazepan-1-yl)sulfonyl]butanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2R)-2-[(3-bromo-4-methoxyphenyl)sulfonylamino]propanoic acid](/img/structure/B7559737.png)



![(2R)-2-[(1-methyl-5-pyrrol-1-ylpyrazole-4-carbonyl)amino]propanoic acid](/img/structure/B7559760.png)
![Methanone,[4-(hydroxymethyl)-1-piperidinyl]-1h-indazol-5-yl-](/img/structure/B7559768.png)

![(2R)-2-amino-N-[3-[(2-methoxyacetyl)amino]phenyl]propanamide](/img/structure/B7559781.png)
![2-[2-(3-Bromophenoxy)ethylsulfinyl]propanoic acid](/img/structure/B7559788.png)

![1-[(4-fluorophenyl)methyl]-3,4-dihydro-2H-quinolin-5-amine](/img/structure/B7559798.png)
![4-[[2-(3-Bromoanilino)-2-oxoethyl]-methylamino]butanoic acid](/img/structure/B7559802.png)